tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Catalog No.
S13567475
CAS No.
M.F
C16H23NO5
M. Wt
309.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetid...

Product Name

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

IUPAC Name

tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C16H23NO5/c1-15(2,3)22-14(18)17-9-16(19,10-17)12-8-11(20-4)6-7-13(12)21-5/h6-8,19H,9-10H2,1-5H3

InChI Key

YGQUBIHCXIQJNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC(=C2)OC)OC)O

tert-Butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is an organic compound classified within the azetidine family. Its molecular formula is C16H23NO5, with a molecular weight of approximately 309.36 g/mol. The compound features a tert-butyl group, a hydroxyazetidine core, and a 2,5-dimethoxyphenyl substituent, contributing to its unique chemical properties and potential biological activities.

Typical of azetidine derivatives:

  • Formation of the Azetidine Ring: This involves cyclization reactions with suitable precursors such as amino alcohols or amino acid derivatives.
  • Alkylation Reactions: The tert-butyl group is introduced via alkylation using tert-butyl halides or alcohols in the presence of strong bases.
  • Nucleophilic Substitution: The attachment of the 2,5-dimethoxyphenyl group can occur through nucleophilic substitution reactions or palladium-catalyzed cross-coupling methods.

The biological activity of tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets. The hydroxyazetidine moiety is capable of forming hydrogen bonds and other interactions with enzymes, receptors, or proteins, thereby modulating their activity. The presence of the tert-butyl and 2,5-dimethoxyphenyl groups may influence the compound’s binding affinity and specificity .

The synthesis of tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate typically follows these steps:

  • Preparation of the Azetidine Ring:
    • Cyclization of an appropriate precursor (e.g., an amino alcohol).
  • Introduction of the tert-Butyl Group:
    • Alkylation using tert-butyl halides or alcohols under basic conditions.
  • Attachment of the 2,5-Dimethoxyphenyl Group:
    • Nucleophilic substitution or palladium-catalyzed cross-coupling reactions can be employed for this step .

Interaction studies involving tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. Research indicates that modifications to the functional groups can significantly alter its interaction profile with target proteins .

Several compounds share structural similarities with tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate:

Compound NameStructural FeaturesUnique Properties
tert-Butyl 3-(2,6-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylateHydroxyazetidine core with a different methoxy substitutionVariations in biological activity due to structural differences
tert-Butyl 3-(2,6-dimethoxyphenyl)-3-aminoazetidine-1-carboxylateContains an amino group instead of hydroxyPotentially different pharmacological effects
tert-Butyl 3-(2,6-dimethoxyphenyl)-3-methoxyazetidine-1-carboxylateFeatures a methoxy group at the same position as hydroxyAlters solubility and reactivity

Unique Properties: The specific combination of functional groups in tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate results in distinct chemical and biological properties compared to its analogs .

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

309.15762283 g/mol

Monoisotopic Mass

309.15762283 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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